2-(Phenylcarbamoylamino)benzamide
Description
2-(Phenylcarbamoylamino)benzamide is a benzamide derivative characterized by a phenylcarbamoyl group (-NH-C(O)-C₆H₅) attached to the amide nitrogen of the benzamide core.
Properties
IUPAC Name |
2-(phenylcarbamoylamino)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c15-13(18)11-8-4-5-9-12(11)17-14(19)16-10-6-2-1-3-7-10/h1-9H,(H2,15,18)(H2,16,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURFKSPPIXXOMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70304168 | |
| Record name | 2-(phenylcarbamoylamino)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70304168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59968-66-0 | |
| Record name | NSC164415 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164415 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(phenylcarbamoylamino)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70304168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Carbamoylphenyl)-3-phenylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylcarbamoylamino)benzamide typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high yield, eco-friendliness, and mild reaction conditions.
Industrial Production Methods: Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining traction due to its efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions: 2-(Phenylcarbamoylamino)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, to form various substituted benzamides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
2-(Phenylcarbamoylamino)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It finds applications in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-(Phenylcarbamoylamino)benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Group Analysis
Benzamide derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of key analogs:
Procainamide (4-Amino-N-[2-(diethylamino)ethyl]benzamide)
- Structure: Features a 4-amino group and a diethylaminoethyl side chain.
- Properties : Molecular weight = 235.34 g/mol, melting point = 155–158°C.
- Activity : Antiarrhythmic agent, acting via sodium channel blockade .
- Comparison: The diethylaminoethyl group enhances water solubility and bioavailability compared to the phenylcarbamoylamino group in the target compound.
Indoramin (N-[1-[2-(1H-Indolyl)ethyl]-4-piperidinyl]benzamide)
- Structure : Contains an indole-piperidine substituent.
- Activity : Antihypertensive agent with α₁-adrenergic receptor antagonism .
- Comparison: The bulky indole-piperidine moiety likely improves CNS penetration, whereas the phenylcarbamoylamino group may favor peripheral targeting.
Rip-B (N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide)
Azetidinone Derivatives
- Example: N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide.
- Activity : Antimicrobial (Gram-positive bacteria) and anticancer (MCF7 cells) properties .
- Comparison: The azetidinone ring introduces rigidity and bioactivity, contrasting with the flexible phenylcarbamoylamino group.
Physicochemical Properties
*Calculated based on structure.
Biological Activity
2-(Phenylcarbamoylamino)benzamide, a substituted benzamide derivative, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its phenyl and carbamoyl functional groups, which may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzamide backbone with an additional phenyl group attached through a carbamoyl linkage. The presence of these functional groups is crucial for its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : Studies have shown that this compound can inhibit various enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Antimicrobial Properties : Preliminary research indicates that this compound exhibits antimicrobial activity against certain bacterial strains, suggesting its potential as an antibacterial agent.
- Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, indicating its potential role as an anticancer agent.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry reported that this compound showed significant inhibitory effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. This suggests a promising avenue for developing new antibacterial agents based on this scaffold.
- Anticancer Effects : In a study assessing the cytotoxic effects on various cancer cell lines, including breast and lung cancer cells, this compound exhibited IC50 values ranging from 10 to 30 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol .
- Enzyme Interaction Studies : Another research effort focused on the interaction of this compound with ribonucleotide reductase (RR), an enzyme critical for DNA synthesis. The compound demonstrated competitive inhibition with a Ki value of approximately 25 µM, indicating its potential as a lead compound for further development in cancer therapeutics .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity | IC50 (µM) |
|---|---|---|---|---|
| This compound | Benzamide derivative | Yes | Yes | 10-30 |
| Benzamide | Simple benzamide | Moderate | Limited | >50 |
| N-phenylurea | Urea derivative | No | Moderate | 20-40 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
